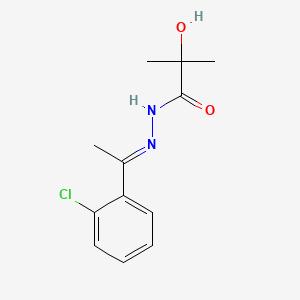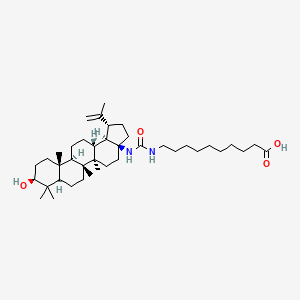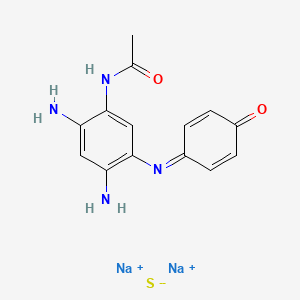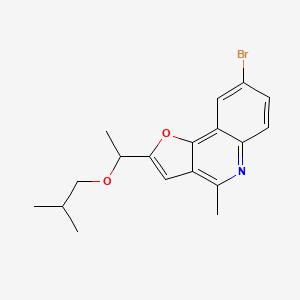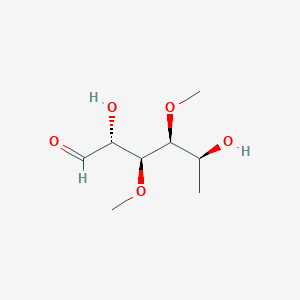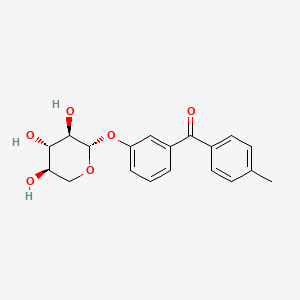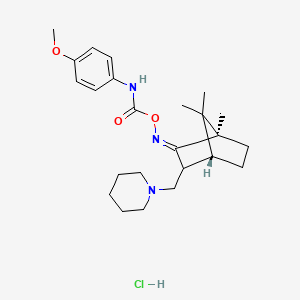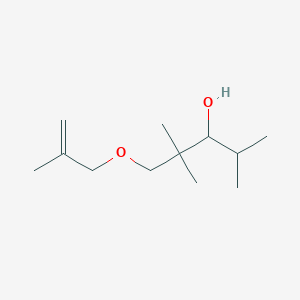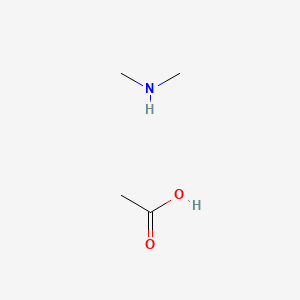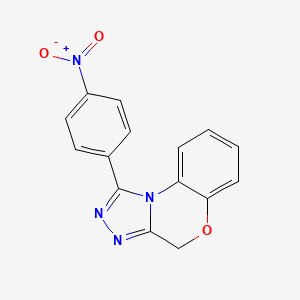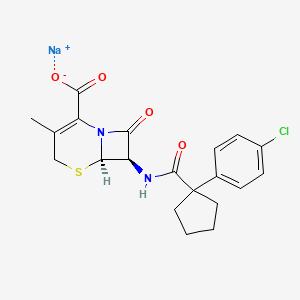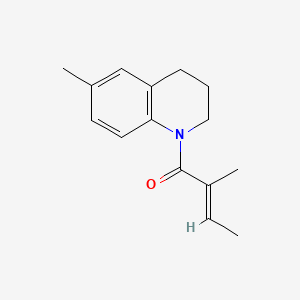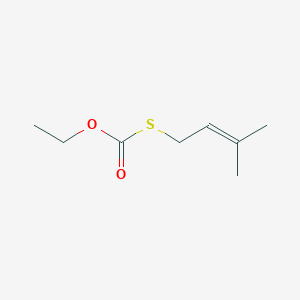
O-Ethyl S-(3-methylbut-2-en-1-yl)thiocarbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Ethyl S-(3-methylbut-2-en-1-yl)thiocarbonate: , also known by its FEMA number 4901, is a chemical compound recognized for its unique flavor profile, often described as having roasted meat and coffee notes . This compound is used primarily in the flavor and fragrance industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of O-Ethyl S-(3-methylbut-2-en-1-yl)thiocarbonate typically involves the reaction of ethyl chloroformate with 3-methylbut-2-en-1-thiol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in a controlled environment to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions: O-Ethyl S-(3-methylbut-2-en-1-yl)thiocarbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted thiocarbonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
O-Ethyl S-(3-methylbut-2-en-1-yl)thiocarbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a flavoring agent in the study of flavor chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial
Propiedades
Número CAS |
2097608-89-2 |
|---|---|
Fórmula molecular |
C8H14O2S |
Peso molecular |
174.26 g/mol |
Nombre IUPAC |
ethyl 3-methylbut-2-enylsulfanylformate |
InChI |
InChI=1S/C8H14O2S/c1-4-10-8(9)11-6-5-7(2)3/h5H,4,6H2,1-3H3 |
Clave InChI |
QTXBCPMDGBLOGN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)SCC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


